N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-phenoxyacetamide

Cardiovascular disease Chronic kidney disease Phosphate metabolism

This compound is a unique probe for exploring SAR around the phenoxyacetamide vector in Bayer’s cardiovascular/renal patent space. It is not commercially available as an off-the-shelf product; procurement is via custom synthesis. Use as an analytical standard for LC-MS method development or as a starting point for medicinal chemistry optimization. Contact us for a quote.

Molecular Formula C17H18N6O2
Molecular Weight 338.371
CAS No. 1171507-67-7
Cat. No. B3013089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-phenoxyacetamide
CAS1171507-67-7
Molecular FormulaC17H18N6O2
Molecular Weight338.371
Structural Identifiers
SMILESC1=CC=C(C=C1)OCC(=O)NCCNC2=CC(=NC=N2)N3C=CC=N3
InChIInChI=1S/C17H18N6O2/c24-17(12-25-14-5-2-1-3-6-14)19-9-8-18-15-11-16(21-13-20-15)23-10-4-7-22-23/h1-7,10-11,13H,8-9,12H2,(H,19,24)(H,18,20,21)
InChIKeyHVOXZPFAKMNWKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Overview for N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-phenoxyacetamide (CAS 1171507-67-7)


N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-phenoxyacetamide is a synthetic small molecule belonging to the class of substituted 6-(1H-pyrazol-1-yl)pyrimidin-4-amine derivatives, a scaffold broadly claimed in patents by Bayer Aktiengesellschaft for the treatment or prophylaxis of cardiovascular and renal diseases [1]. The compound contains a pyrazole-pyrimidine core linked via an aminoethyl spacer to a phenoxyacetamide moiety. However, no primary research articles, patent examples, or authoritative database entries providing quantitative characterization of this specific compound were identified from the allowable source set during evidence compilation.

Why In-Class Substitution of CAS 1171507-67-7 Carries Unquantified Risk


Substituted 6-(1H-pyrazol-1-yl)pyrimidin-4-amine derivatives exhibit highly variable biological activity depending on the nature and position of substituents on both the pyrimidine core and the pendant amide [1]. In the structurally related N-pyrimidinyl-2-phenoxyacetamide series, potency at the adenosine A2A receptor spans several orders of magnitude (e.g., Ki values from sub-nanomolar to micromolar) based solely on peripheral modifications [2]. Without compound-specific quantitative data for CAS 1171507-67-7, any assumption that a close analog (e.g., N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-chlorobenzamide or the corresponding benzenesulfonamide) will exhibit equivalent target engagement, selectivity, or ADME properties is scientifically unsupported.

Quantitative Differentiation Evidence for CAS 1171507-67-7


Structural Classification within the Bayer 6-(1H-Pyrazol-1-yl)pyrimidin-4-amine Patent Scope

The compound falls within the general structural formula (I) described in Bayer's patent family, which claims utility in treating cardiovascular and renal diseases, particularly those involving dysregulated phosphate metabolism [1]. However, this specific compound is not listed among the exemplified compounds, and no target engagement, potency, or efficacy data are available from this source for CAS 1171507-67-7.

Cardiovascular disease Chronic kidney disease Phosphate metabolism

Inferred Adenosine A2A Receptor Antagonist Potential via Phenoxyacetamide Moiety

The phenoxyacetamide substructure is a known pharmacophore for adenosine A2A receptor antagonism. In a published series of N-pyrimidinyl-2-phenoxyacetamides, compound 14 achieved a Ki of 0.4 nM against A2A with >100-fold selectivity over A1, and demonstrated efficacy in a rat haloperidol-induced catalepsy model (MED 10 mg/kg p.o.) [1]. However, the target compound contains a 6-(1H-pyrazol-1-yl)pyrimidin-4-amine core instead of the simple pyrimidine core in the published series, an alteration that may profoundly affect receptor binding. No receptor binding or functional data exist for CAS 1171507-67-7.

Parkinson's disease Adenosine A2A receptor Catalepsy model

Absence of Verified Biological Annotation in Major Public Databases

A search of the ChEMBL, PubChem, and BindingDB databases yielded no bioactivity data, target annotations, or screening results for CAS 1171507-67-7 [1]. In contrast, structurally proximal analogs within the same chemotype (e.g., compounds with the 6-(1H-pyrazol-1-yl)pyrimidin-4-amine core bearing different amide substituents) have reported bioactivity in kinase inhibition assays according to information available outside the excluded source set, though these data could not be independently verified through the permitted sources [2].

Database annotation ChEMBL PubChem Bioactivity

Scientifically Justifiable Application Scenarios for CAS 1171507-67-7


Exploratory Structure-Activity Relationship (SAR) Expansion of the Bayer 6-(1H-Pyrazol-1-yl)pyrimidin-4-amine Series

Given the compound's structural consistency with the general formula in Bayer's cardiovascular/renal disease patent family [1], its sole defensible use is as a probe molecule in SAR studies aimed at mapping the chemical space around the aminoethyl-phenoxyacetamide vector. Such studies would require de novo synthesis of analogs, in-house pharmacological profiling, and direct comparison with exemplified patent compounds to establish any differentiation.

Negative Control or Tool Compound for Kinase Selectivity Profiling Panels

Unverified vendor descriptions suggest potential CDK interaction, but no confirmatory data exist in allowable sources. If in-house preliminary screening reveals binding to a kinase panel, the compound could serve as a starting point for medicinal chemistry optimization. Until such data are generated, procurement for this purpose is speculative and should be benchmarked against commercially available, well-characterized kinase inhibitors [1].

Analytical Reference Standard for Method Development and Validation

The compound may have utility as an analytical reference standard for LC-MS or HPLC method development targeting the 6-(1H-pyrazol-1-yl)pyrimidin-4-amine chemotype, provided its purity and identity are rigorously characterized by the procuring laboratory. Its differentiation as a standard depends solely on its structural uniqueness, not on biological performance [1].

Quote Request

Request a Quote for N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-phenoxyacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.